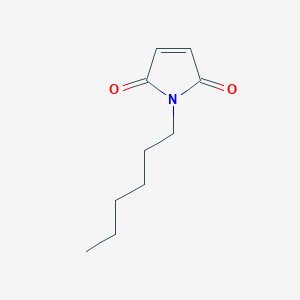
1-Hexylpyrrole-2,5-dione
Descripción general
Descripción
1-Hexylpyrrole-2,5-dione is a derivative of the pyrrole-2,5-dione family, which is a class of organic compounds characterized by a five-membered lactam structure with two ketone functionalities at the 2 and 5 positions. The hexyl group at the 1 position indicates a six-carbon alkyl chain attached to the nitrogen of the pyrrole ring. This class of compounds is known for its diverse range of biological activities and applications in material science.
Synthesis Analysis
The synthesis of pyrrole-2,5-dione derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives is described as a new approach to creating interesting redox systems . Similarly, the synthesis of 5-aryl-4-acyl-3-hydroxy-1-carboxymethyl-3-pyrrolin-2-ones involves a three-component reaction, indicating the versatility of pyrrole-2,5-dione derivatives in multi-component synthetic processes .
Molecular Structure Analysis
The molecular structure of pyrrole-2,5-dione derivatives is crucial in determining their chemical properties and reactivity. Quantum chemical calculations using Density Functional Theory (DFT) have been performed to determine the relationship between molecular structures and their inhibition efficiencies, as seen in the study of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors . The molecular structure also plays a significant role in the photoluminescent properties of conjugated polymers containing pyrrole-2,5-dione units .
Chemical Reactions Analysis
Pyrrole-2,5-dione derivatives are reactive and can participate in various chemical reactions. For example, alkyl isocyanides react with hexafluoropentane-2,4-dione to afford hydroxylated pyrrol-2(5H)-ones . The conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation has been studied, revealing insights into the reaction mechanisms of these compounds . Additionally, the reactivity of pyrrole-2,5-dione derivatives allows for the synthesis of tetramic acids and their derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. For instance, the electrochemical properties, such as reduction potentials and electron acceptor capabilities, are discussed for 1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives . The photoluminescent properties of conjugated polymers containing pyrrole-2,5-dione units are also notable, with strong photoluminescence observed in solutions and thin films . The adsorption mechanism of these derivatives on carbon steel surfaces in hydrochloric acid solution is mainly controlled by a chemisorption process, as indicated by thermodynamic data and XPS analysis .
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Industrial Applications
- 1-Hexylpyrrole-2,5-dione derivatives have been studied for their effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium. These derivatives show increased inhibition efficiency with higher concentration and adhere to the steel surface through chemisorption processes. This application is significant in industrial settings where corrosion resistance is crucial (Zarrouk et al., 2015).
Inhibition of Glycolic Acid Oxidase in Medical Research
- Derivatives of 1-Hexylpyrrole-2,5-dione have been explored as inhibitors of glycolic acid oxidase. These compounds, especially those with large lipophilic substituents, demonstrate potent, competitive inhibition of this enzyme, which is important in medical research and potential therapeutic applications (Rooney et al., 1983).
Electronics and Solar Cell Technology
- Novel conjugated polyelectrolytes based on 1-Hexylpyrrole-2,5-dione derivatives have been developed for use as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure provide high conductivity and electron mobility, enhancing the efficiency of solar cells (Hu et al., 2015).
Organic Synthesis and Drug Development
- The conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, a process involving 1-Hexylpyrrole-2,5-dione, has been studied for its relevance in organic synthesis and drug development. Understanding the properties and reactions of these compounds is crucial in the pharmaceutical industry (Yan et al., 2018).
Polymerization and Material Sciences
- The radical homopolymerization of derivatives, including N-hexylmaleimide, a compound related to 1-Hexylpyrrole-2,5-dione, has been investigated for applications in material sciences. This research contributes to the development of new polymers with specific characteristics for industrial and technological uses (Hill et al., 2001).
Propiedades
IUPAC Name |
1-hexylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVUBVZRPURIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65503-45-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30332760 | |
| Record name | 1-hexylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexylpyrrole-2,5-dione | |
CAS RN |
17450-29-2 | |
| Record name | 1-hexylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

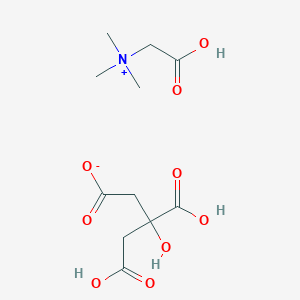
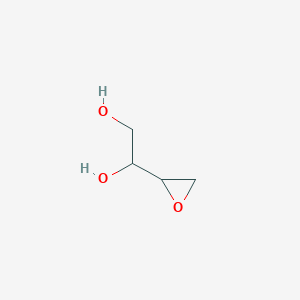
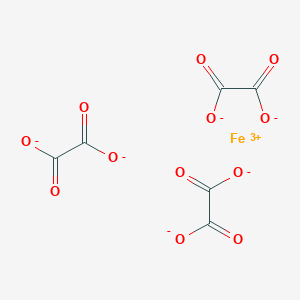
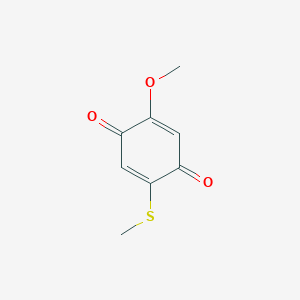
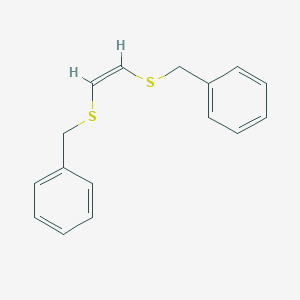
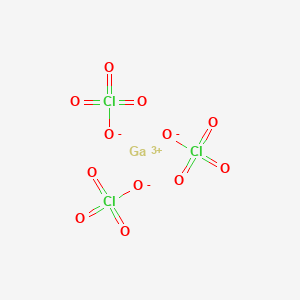
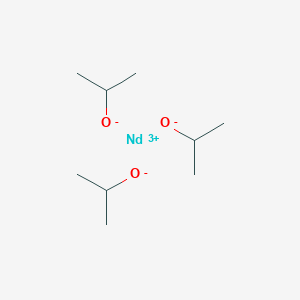
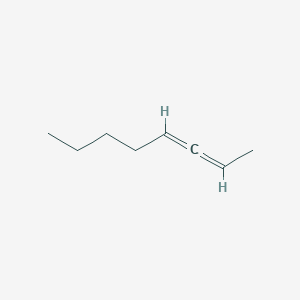
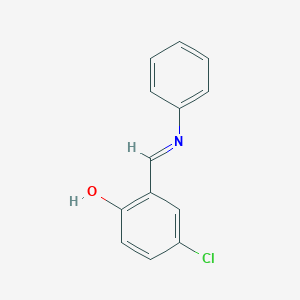
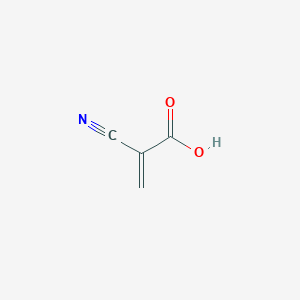
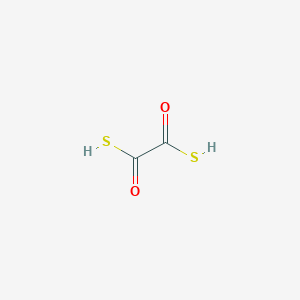
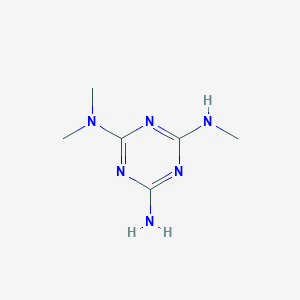
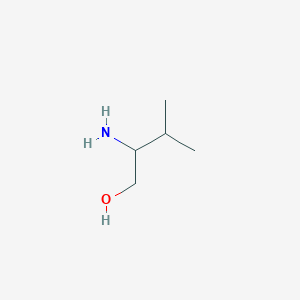
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)